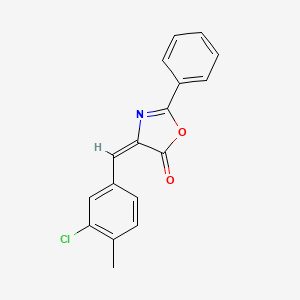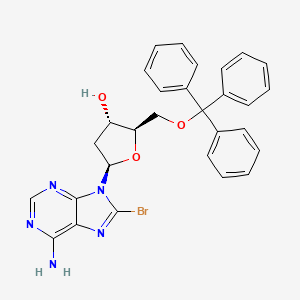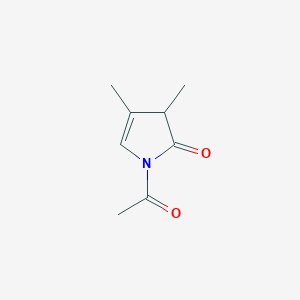
1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of acetyl and methyl groups attached to the pyrrole ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylpyrrole and acetic anhydride.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the acetylation of the pyrrole ring.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow processes and automated systems may be employed to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-diones, while substitution reactions can produce various alkylated or halogenated pyrrole derivatives.
科学的研究の応用
1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one involves its interaction with molecular targets and pathways. The acetyl and methyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the specific pathways and targets involved.
類似化合物との比較
Similar Compounds
1-Acetyl-2,5-dimethyl-1H-pyrrole: Similar structure with different methyl group positions.
1-Acetyl-3-methyl-1H-pyrrole: Lacks one methyl group compared to the target compound.
1-Acetyl-4-methyl-1H-pyrrole: Methyl group positioned differently on the pyrrole ring.
Uniqueness
1-Acetyl-3,4-dimethyl-1H-pyrrol-2(3H)-one is unique due to the specific positioning of its acetyl and methyl groups, which can influence its chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
412011-43-9 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
1-acetyl-3,4-dimethyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5-4-9(7(3)10)8(11)6(5)2/h4,6H,1-3H3 |
InChIキー |
QKVPYFCTJBVMMZ-UHFFFAOYSA-N |
正規SMILES |
CC1C(=CN(C1=O)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
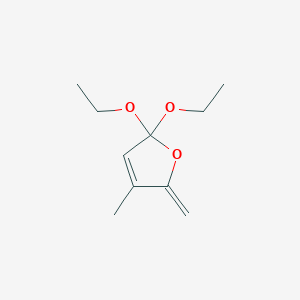
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
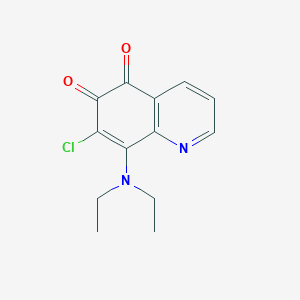
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
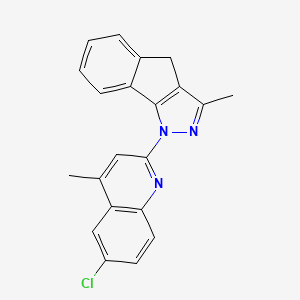
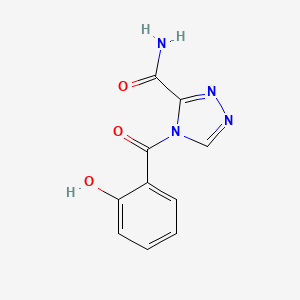
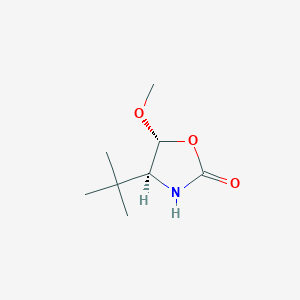
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
